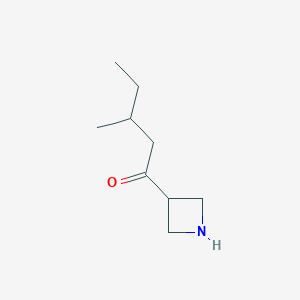![molecular formula C12H16N2O B13173905 4-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde](/img/structure/B13173905.png)
4-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde is an organic compound with the molecular formula C₁₂H₁₆N₂O and a molecular weight of 204.27 g/mol . This compound features a benzaldehyde moiety substituted with a 3-(dimethylamino)azetidin-1-yl group, making it a valuable intermediate in organic synthesis and pharmaceutical research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde typically involves the cyclization of appropriate precursors. One common method is the cyclization of N-substituted azetidines, which can be achieved through cycloaddition reactions . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the azetidine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of advanced techniques such as microwave irradiation and high-pressure reactors can enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions
4-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted azetidine derivatives.
科学研究应用
4-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. The dimethylamino group can enhance the compound’s binding affinity to its targets, leading to various biological effects .
相似化合物的比较
Similar Compounds
- 4-[3-(Dimethylamino)azetidin-1-yl]acetophenone
- 4-[3-(Dimethylamino)azetidin-1-yl]benzonitrile
- 4-[3-(Dimethylamino)azetidin-1-yl]benzyl alcohol
Uniqueness
4-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C12H16N2O |
|---|---|
分子量 |
204.27 g/mol |
IUPAC 名称 |
4-[3-(dimethylamino)azetidin-1-yl]benzaldehyde |
InChI |
InChI=1S/C12H16N2O/c1-13(2)12-7-14(8-12)11-5-3-10(9-15)4-6-11/h3-6,9,12H,7-8H2,1-2H3 |
InChI 键 |
BYCSYBSEZPKYDJ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1CN(C1)C2=CC=C(C=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



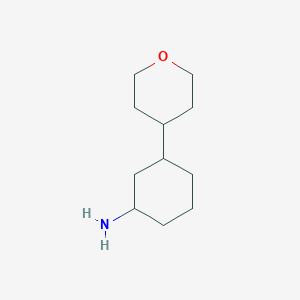
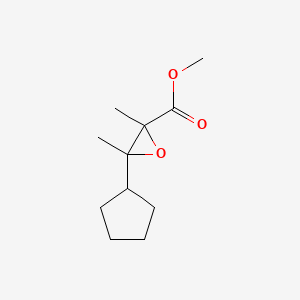
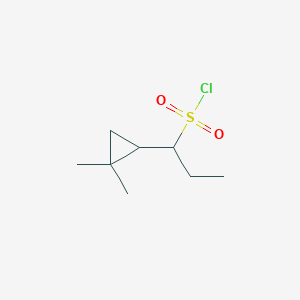
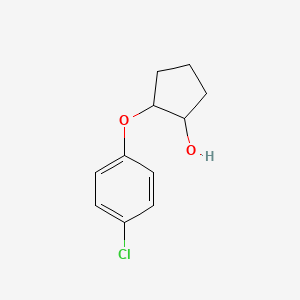
amino}butanoic acid](/img/structure/B13173878.png)
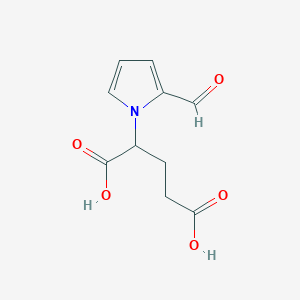
![2-[2-(2,6-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13173882.png)
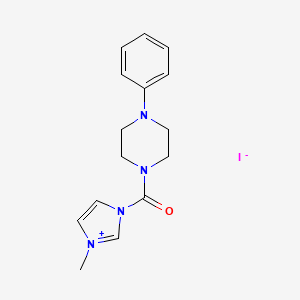
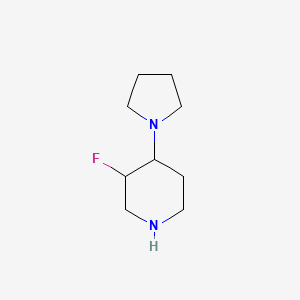
![1-[5-(1-Methyl-1H-pyrazol-5-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13173897.png)
![1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane](/img/structure/B13173900.png)

